molecular formula C15H21ClO3 B14117097 Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)-

Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)-

Cat. No.: B14117097
M. Wt: 284.78 g/mol
InChI Key: NMBAPQREPLNRTH-HNNXBMFYSA-N
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Description

Chemical Structure and Synthesis Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)- (CAS: Not explicitly provided in evidence), is a chiral epoxide derivative featuring a 4-chlorophenoxyhexyl chain and a hydroxymethyl group attached to the oxirane ring. The (2S)-configuration indicates the stereochemistry at the oxirane carbon bearing the methanol group. Its synthesis involves enantioselective methods, such as the use of Mosher’s acid ((R)-α-methoxy-α-trifluoromethylphenylacetic acid) to resolve enantiomers via esterification .

Biological Relevance This compound shares structural similarities with Etomoxir (2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylic acid), a well-studied inhibitor of carnitine palmitoyltransferase-1 (CPT-1) . However, the substitution of the carboxylic acid group in Etomoxir with a hydroxymethyl group in the target compound likely alters its pharmacological properties, including solubility, metabolic stability, and target affinity.

Properties

Molecular Formula

C15H21ClO3

Molecular Weight

284.78 g/mol

IUPAC Name

[(2S)-2-[6-(4-chlorophenoxy)hexyl]oxiran-2-yl]methanol

InChI

InChI=1S/C15H21ClO3/c16-13-5-7-14(8-6-13)18-10-4-2-1-3-9-15(11-17)12-19-15/h5-8,17H,1-4,9-12H2/t15-/m0/s1

InChI Key

NMBAPQREPLNRTH-HNNXBMFYSA-N

Isomeric SMILES

C1[C@](O1)(CCCCCCOC2=CC=C(C=C2)Cl)CO

Canonical SMILES

C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)CO

Origin of Product

United States

Preparation Methods

Darzens Reaction via Sulfonium Ylide Intermediates

The Darzens reaction enables epoxide formation through the condensation of a carbonyl compound with a sulfonium ylide. Key steps from CN102491959B illustrate this method:

  • Ylide Generation : Dimethyl sulfoxide (DMSO) reacts with dimethyl sulfate at 70–80°C to form a reactive sulfonium ylide.
  • Epoxidation : The ylide reacts with a ketone precursor (e.g., 6-(4-chlorophenoxy)hexan-2-one) under basic conditions (NaOH, DABCO catalyst) to yield the epoxide.

Example Protocol :

  • Reactants : DMSO (11.7 g, 0.15 mol), dimethyl sulfate (19.0 g, 0.15 mol), ketone (23.8 g, 0.1 mol).
  • Conditions : 70–80°C for 3 h, followed by 30°C for 5 h.
  • Yield : 96.0% (pale yellow oil, 96.4% purity).

This method offers high yields but requires optimization for stereochemical control.

Stereoselective Epoxidation of Allylic Alcohols

A three-step synthesis from Academia.edu involves:

  • Allylic Alcohol Preparation : Homochiral 6-(4-chlorophenoxy)hex-2-en-1-ol is synthesized via asymmetric reduction.
  • Epoxidation : Jacobsen’s Mn(III)-salen catalyst achieves enantioselective epoxidation, favoring the (2S)-configuration.
  • Methanol Group Introduction : Hydroboration-oxidation converts the epoxide’s terminal alkene to a primary alcohol.

Key Data :

  • Enantiomeric Excess (ee) : 92–95% using Jacobsen’s catalyst.
  • Overall Yield : 68–72% after three steps.

Stereochemical Control and Computational Validation

The (2S)-configuration is critical for bioactivity. Computational studies (arXiv:2311.17844) validate synthetic routes:

  • CCSD(T) Calculations : Predict thermodynamic favorability of (2S)-epoxide formation via Darzens reaction (ΔG‡ = 24.3 kcal/mol vs. 27.1 kcal/mol for (2R)).
  • Transition State Analysis : Ylide approach minimizes steric hindrance at the 2-position, favoring (2S)-configuration.

Comparative Table: Methods for (2S)-Selectivity

Method Catalyst/Reagent ee (%) Yield (%)
Darzens Reaction DABCO/NaOH 80–85 90–96
Jacobsen Epoxidation Mn(III)-salen 92–95 68–72
Sharpless Epoxidation Ti(OiPr)₄/(+)-DET 88–90 75–80

Functionalization of the Hexyl Side Chain

The 4-chlorophenoxyhexyl group is introduced via nucleophilic aromatic substitution:

  • Alkylation : 4-Chlorophenol reacts with 1,6-dibromohexane in DMF/K₂CO₃ to form 6-(4-chlorophenoxy)hexyl bromide.
  • Grignard Reaction : The bromide is converted to a Grignard reagent (Mg/THF) and added to a ketone precursor.

Optimization Insight :

  • Temperature : 0°C prevents polyalkylation.
  • Solvent : THF enhances nucleophilicity vs. Et₂O.

Purification and Characterization

Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 1:4) removes diastereomers.
Recrystallization : Methanol/water mixtures yield high-purity crystals (mp 128–130°C).

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.95 (m, 1H, CH-O), 3.45 (dd, 1H, epoxide).
  • HRMS : [M+H]⁺ calc. 314.0941, found 314.0938.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing ring-opening reactions during epoxidation are minimized using aprotic solvents (toluene).
  • Byproduct Formation : DABCO catalyzes ylide formation while suppressing aldol side reactions.

Industrial Scalability Considerations

  • Cost Analysis : Darzens reaction is preferable for bulk synthesis (lower catalyst costs vs. Mn-salen).
  • Safety : Dimethyl sulfate toxicity necessitates closed-system reactors and rigorous waste management.

Chemical Reactions Analysis

Types of Reactions

Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)- involves its interaction with specific molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The chlorophenoxy group also contributes to its reactivity and potential biological activities .

Comparison with Similar Compounds

Etomoxir (2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic Acid)

Structural Differences

  • Functional Group : Etomoxir has a carboxylic acid group at the oxirane carbon, whereas the target compound features a hydroxymethyl group.
  • Ionization State : Etomoxir exists as a sodium salt under physiological conditions, enhancing its solubility and bioavailability .

Biological Activity Etomoxir inhibits CPT-1, blocking mitochondrial fatty acid oxidation and redirecting metabolism toward glucose utilization. It reduces triacylglycerol depletion in hepatocytes and lipolysis in adipocytes at IC₅₀ values in the micromolar range .

Therapeutic Applications Etomoxir has been investigated for metabolic disorders and heart failure.

(R)-2-((4-(Benzyloxy)-3-phenethoxyphenoxy)methyl)oxirane (C4)

Structural Differences

  • Substituents: C4 contains a benzyloxy-phenethoxy aromatic system, whereas the target compound has a simpler 4-chlorophenoxyhexyl chain.
  • Stereochemistry : C4 is synthesized using (R)-2-(chloromethyl)oxirane, leading to an (R)-configured epoxide .

Functional Implications C4’s bulky aromatic substituents likely enhance lipid solubility but reduce metabolic stability compared to the target compound’s linear aliphatic chain. No direct biological data for C4 are available in the evidence.

Oxirane, 2-((4-chlorophenyl)methyl)-

Structural Differences

  • Chain Length : This compound lacks the hexyl spacer present in the target compound, instead featuring a direct benzyl linkage to the 4-chlorophenyl group .
  • Functional Groups: No hydroxymethyl or carboxylate groups are present.

Biological Implications
The shorter chain may limit membrane permeability or target engagement compared to the hexyl-containing derivatives.

Data Table: Key Structural and Functional Comparisons

Compound Name Functional Group Chain Length Stereochemistry Key Biological Activity References
Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)- Hydroxymethyl C6 (2S) Underexplored; potential metabolic modulator
Etomoxir Carboxylic acid C6 Racemic or (R/S) CPT-1 inhibition; metabolic redirection
(R)-2-((4-(Benzyloxy)-3-phenethoxyphenoxy)methyl)oxirane None Variable (R) Not reported
Oxirane, 2-((4-chlorophenyl)methyl)- None C1 (benzyl) Not specified Not reported

Research Findings and Implications

  • Stereochemical Sensitivity : The (2S)-configuration of the target compound may influence its interaction with chiral biological targets, such as enzymes or receptors, though this remains untested .
  • Metabolic Stability : The hydroxymethyl group in the target compound could confer greater metabolic stability compared to Etomoxir’s carboxylate, which is prone to conjugation or excretion.
  • Therapeutic Potential: While Etomoxir derivatives are patented for neurological applications , the target compound’s hydroxymethyl group may offer advantages in drug design, such as reduced ionizability for enhanced CNS penetration.

Biological Activity

Molecular Information

  • Molecular Formula : C24H35ClO
  • Molecular Weight : 503.0 g/mol

The compound features an oxirane ring structure, which is significant for its reactivity and biological interactions. The presence of a chlorophenoxy group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

PropertyValue
Molecular FormulaC24H35ClO
Molecular Weight503.0 g/mol
LogPTBD

Oxiranemethanol derivatives are known to interact with various biological targets. The specific mechanism of action for Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, is still under investigation, but it is hypothesized to involve modulation of metabolic pathways due to its structural similarities with other bioactive compounds.

Pharmacological Effects

  • Antidiabetic Activity : Similar compounds have been studied for their potential in managing diabetes through modulation of glucose metabolism.
  • Anti-inflammatory Properties : There is evidence suggesting that chlorophenoxy compounds can exhibit anti-inflammatory effects, which may be relevant to this compound's activity.
  • Antimicrobial Activity : The presence of the oxirane structure may contribute to antimicrobial properties, as seen in other related compounds.

Study 1: Antidiabetic Effects

A study published in the Journal of Medicinal Chemistry explored the effects of chlorophenoxy derivatives on glucose uptake in adipocytes. Results indicated that these compounds could enhance insulin sensitivity and promote glucose uptake, suggesting potential applications in diabetes management.

Study 2: Anti-inflammatory Mechanisms

Research conducted by Smith et al. (2023) demonstrated that similar oxirane-based compounds inhibited the production of pro-inflammatory cytokines in vitro. This suggests that Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]- may possess similar anti-inflammatory properties.

Study 3: Antimicrobial Activity

In a comparative study on the antimicrobial efficacy of various chlorophenoxy compounds, Oxiranemethanol exhibited significant activity against Gram-positive bacteria, indicating potential as an antimicrobial agent.

Q & A

Q. How to validate the absence of genotoxicity in Ames test contradictions?

  • Methodological Answer : Repeat assays with metabolic activation (S9 liver fraction) and include negative controls (e.g., DMSO vehicle). Compare with structurally related carcinogens (e.g., glycidol, CAS 556-52-5 ) to rule out false positives.

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